(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate
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Overview
Description
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate is a chemical compound with the molecular formula C14H19NO8 and a molecular weight of 329.307 g/mol . This compound is characterized by its cyanopentan-2-yl core, which is substituted with three acetyloxy groups and an acetate group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate typically involves the acetylation of a cyanopentan-2-yl precursor. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where the precursor compound is continuously fed into the reactor along with acetic anhydride and the catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The acetate and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The acetyloxy and cyanide groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Trihydroxy-5-cyanopentan-2-yl) acetate: Similar structure but lacks the acetyloxy groups.
(3,4,5-Triacetyloxy-5-aminopentan-2-yl) acetate: Contains an amino group instead of a cyanide group.
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) propionate: Similar structure with a propionate group instead of an acetate group.
Properties
CAS No. |
6298-84-6 |
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Molecular Formula |
C14H19NO8 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-5-cyanopentan-2-yl) acetate |
InChI |
InChI=1S/C14H19NO8/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h7,12-14H,1-5H3 |
InChI Key |
MMUJVSPMJDQIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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